![molecular formula C25H22O10 B1248243 Isosilybin B CAS No. 142796-22-3](/img/structure/B1248243.png)
Isosilybin B
Descripción general
Descripción
Synthesis Analysis
The synthesis of isosilybin B, like other silymarin constituents, involves complex organic chemistry procedures. A notable method includes the biomimetic strategy for synthesizing isosilybin A, which can be adapted for this compound, employing catalytic biomimetic cyclization of highly functionalized chalcones to form the characteristic benzopyranone ring structure intrinsic to flavonolignans (McDonald, Nibbs, & Scheidt, 2014).
Molecular Structure Analysis
The molecular structure of this compound has been determined through comprehensive studies involving X-ray crystallography, which provides detailed insights into its stereochemistry. This compound is characterized by its specific configuration at various chiral centers, determined to be 2R, 3R, 7'S, 8'S based on crystallographic analysis (Lee & Liu, 2003).
Chemical Reactions and Properties
This compound undergoes various chemical reactions, including oxidation and conjugation, which have been explored for enhancing its bioactivity or for analytical purposes. Notably, the base-catalyzed oxidation of this compound into 2,3-dehydro derivatives has been optimized, demonstrating the compound's chemical reactivity and potential for derivative synthesis (Gažák et al., 2013).
Physical Properties Analysis
This compound's physical properties, such as solubility, melting point, and optical rotation, are crucial for its extraction, purification, and formulation. Techniques like reversed-phase HPLC and preparative chromatography have been employed for the isolation and characterization of this compound, indicating its distinct physical and chromatographic behaviors compared to its diastereoisomers (Kim et al., 2003).
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity towards various chemical agents and its behavior in biological systems, have been a subject of study. For instance, its capacity to undergo sulfation, a modification relevant to its metabolism and bioavailability, has been demonstrated using enzymatic methods, providing insight into its phase II metabolism (Marhol et al., 2013).
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
Isosilybin B ha mostrado resultados prometedores en el campo de la oncología. Se ha demostrado que tiene eficacia antitumoral in vivo en el xenotrasplante de próstata humano DU145 en ratones nude atimicos. Puede inhibir el crecimiento tumoral después del tratamiento oral con dosis de 50 y 100 mg/kg de peso corporal .
Propiedades Antivirales
Los flavonolignanos ópticamente puros, incluido this compound, han mostrado efectos antivirales. Estos compuestos actúan como ligandos específicos de los objetivos biológicos, de acuerdo con el concepto de "llave-cerradura" .
Efectos Antidiabéticos
This compound también se ha asociado con efectos antidiabéticos. Esto se debe a su capacidad de interactuar con objetivos biológicos que están involucrados en el metabolismo de la glucosa .
Actividad Estrogénica
This compound ha demostrado efectos estrogénicos. Esto significa que puede unirse a los receptores de estrógeno, potencialmente influyendo en el equilibrio hormonal en el cuerpo .
Actividad Antiparasitaria
La investigación ha demostrado que this compound tiene efectos antiparasitarios. Esto lo convierte en un candidato potencial para el desarrollo de nuevos medicamentos antiparasitarios .
Aplicaciones Cardiovasculares
Se han mostrado aplicaciones potenciales de los flavonolignanos puros, incluido this compound, en enfermedades cardiovasculares. Esto es probablemente debido a su capacidad de interactuar con varios objetivos biológicos que juegan un papel en la salud cardiovascular .
Aplicaciones Neurológicas
This compound ha mostrado potencial en el tratamiento de enfermedades neurológicas. Esto es probablemente debido a su capacidad de cruzar la barrera hematoencefálica e interactuar con varios objetivos neurológicos .
Metabolismo de Fármacos
Se ha descubierto que this compound inhibe las enzimas metabolizadoras de fármacos y modula la actividad de resistencia a múltiples fármacos. Esto podría tener implicaciones significativas para el campo de la farmacología, particularmente en el desarrollo de nuevos fármacos y la optimización de las terapias farmacológicas existentes .
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-2-[(2S,3S)-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-18-7-12(3-5-16(18)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAOULAVFHKBX-WAABAYLZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=CC(=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](OC3=C(O2)C=CC(=C3)[C@@H]4[C@H](C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447055 | |
Record name | Isosilibinin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
142796-22-3 | |
Record name | Isosilybin B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142796-22-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isosilybin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142796223 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isosilibinin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80447055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOSILYBIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15EH97604R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.